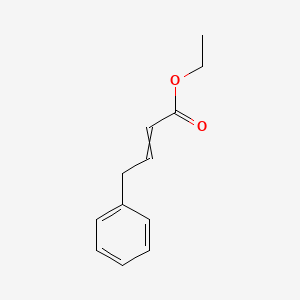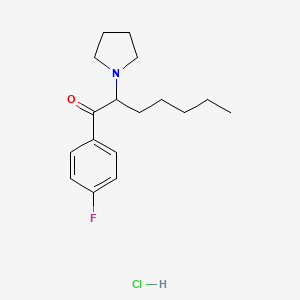
1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)heptan-1-one,monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)heptan-1-one, monohydrochloride is a synthetic compound that belongs to the class of substituted cathinones
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)heptan-1-one typically involves the reaction of 4-fluorobenzaldehyde with a suitable amine, such as pyrrolidine, under controlled conditions. The reaction is often carried out in the presence of a reducing agent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)heptan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)heptan-1-one has been studied for various scientific research applications, including:
Chemistry: As a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigating its effects on cellular processes and potential as a biochemical tool.
Medicine: Exploring its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Potential use in the development of new materials or as an intermediate in chemical synthesis.
Mecanismo De Acción
The mechanism of action of 1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)heptan-1-one involves its interaction with various molecular targets, such as neurotransmitter transporters and receptors. The compound may modulate the activity of these targets, leading to changes in neurotransmitter levels and signaling pathways. This can result in stimulant effects and other pharmacological actions.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-Methylphenyl)-2-(pyrrolidin-1-yl)heptan-1-one
- 1-(4-Chlorophenyl)-2-(pyrrolidin-1-yl)heptan-1-one
- 1-(4-Bromophenyl)-2-(pyrrolidin-1-yl)heptan-1-one
Uniqueness
1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)heptan-1-one is unique due to the presence of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with molecular targets compared to other similar compounds.
Propiedades
Fórmula molecular |
C17H25ClFNO |
|---|---|
Peso molecular |
313.8 g/mol |
Nombre IUPAC |
1-(4-fluorophenyl)-2-pyrrolidin-1-ylheptan-1-one;hydrochloride |
InChI |
InChI=1S/C17H24FNO.ClH/c1-2-3-4-7-16(19-12-5-6-13-19)17(20)14-8-10-15(18)11-9-14;/h8-11,16H,2-7,12-13H2,1H3;1H |
Clave InChI |
IOVKXWFHQZLEFC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(C(=O)C1=CC=C(C=C1)F)N2CCCC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



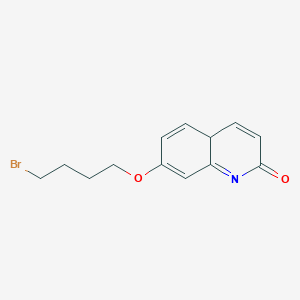
![Pyrido[2,3-d]pyridazine-5,8-dione](/img/structure/B12357282.png)
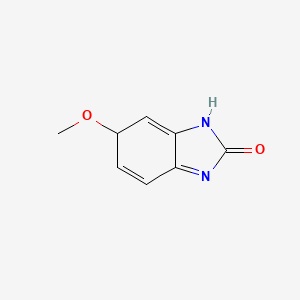


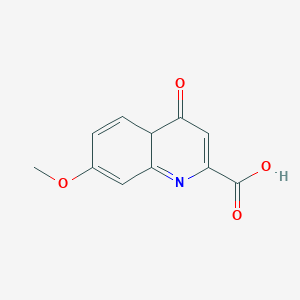

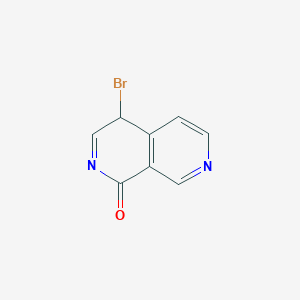
![[(1R,2R)-2-azanidylcyclohexyl]azanide;platinum(4+);tetradecanoate](/img/structure/B12357328.png)
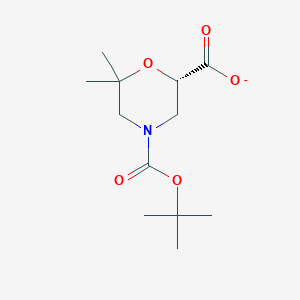

![disodium;[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxo-1,4a,5,5a,6,7,8,9,9a,10a-decahydrobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate;hydrate](/img/structure/B12357342.png)
